

A Comparative Guide to the Regioselective Functionalization of 2,4-Dibromo-5-methoxyaniline

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Compound of Interest

Compound Name: **2,4-Dibromo-5-methoxyaniline**

Cat. No.: **B1590041**

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For researchers, medicinal chemists, and professionals in drug development, the precise functionalization of highly substituted aromatic scaffolds is a cornerstone of modern synthesis. **2,4-Dibromo-5-methoxyaniline** presents a unique canvas for molecular elaboration, offering multiple sites for derivatization. However, the interplay of electronic and steric effects from the amino, methoxy, and bromo substituents poses a significant challenge in achieving predictable regioselectivity. This guide provides a comparative analysis of synthetic strategies for the selective functionalization of this versatile building block, supported by experimental insights and mechanistic principles.

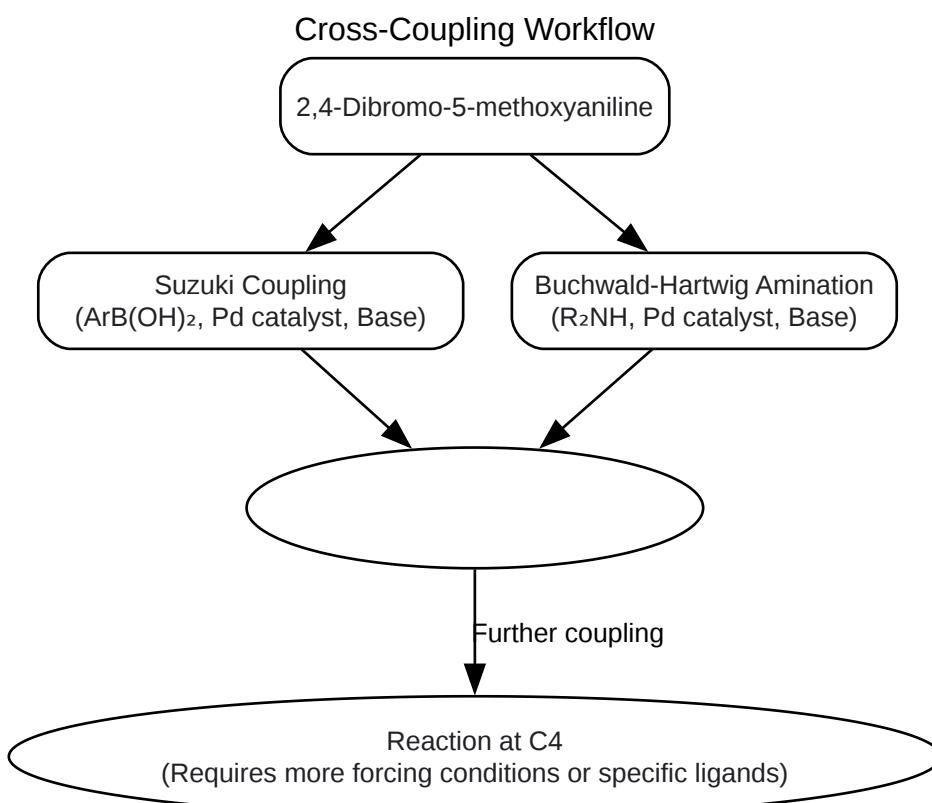
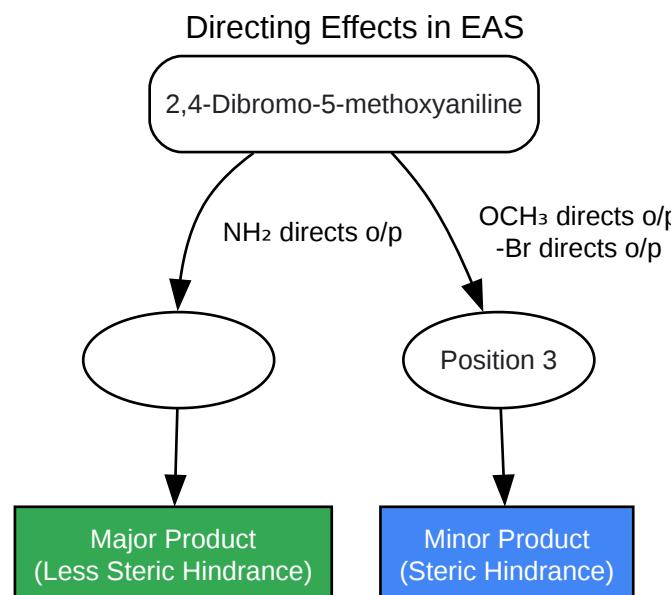
The Electronic Landscape of 2,4-Dibromo-5-methoxyaniline

Understanding the directing effects of the existing substituents is paramount to predicting the regioselectivity of further transformations. The aniline moiety contains three key functional groups whose influences are summarized below:

- Amino Group (-NH₂): A powerful activating, ortho, para-directing group due to its strong +M (mesomeric) effect.
- Methoxy Group (-OCH₃): Also an activating, ortho, para-directing group via a +M effect, though slightly weaker than the amino group.

- Bromo Groups (-Br): Deactivating via their $-I$ (inductive) effect, but ortho, para-directing due to a $+M$ effect from their lone pairs.

The positions on the aromatic ring are numbered as follows:



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